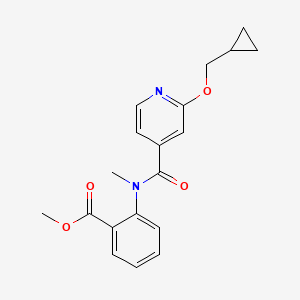

methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)14-9-10-20-17(11-14)25-12-13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQJUCMKXHBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of methyl 2-aminobenzoate with cyclopropylmethanol in the presence of a suitable catalyst to form the cyclopropylmethoxy derivative. This intermediate is then reacted with N-methylisonicotinamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the cyclopropylmethoxy and isonicotinamido groups.

Nicotinamide derivatives: Compounds with similar isonicotinamido moieties but different substituents on the benzoate ester.

Uniqueness

Methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzoate ester

- Cyclopropylmethoxy group

- Isonicotinamido moiety

This unique combination of functional groups is believed to contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Intermediate Compounds : The reaction begins with methyl 2-aminobenzoate and cyclopropylmethanol, catalyzed to form the cyclopropylmethoxy derivative.

- Formation of Final Product : The intermediate is then reacted with N-methylisonicotinamide under controlled conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

- Study Findings : In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

- Mechanism : The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

- Cell Line Studies : Preliminary studies on cancer cell lines indicate that the compound may inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

- Target Pathways : The mechanism of action could involve the modulation of signaling pathways related to cell growth and survival.

Insecticidal Activity

- Case Study : Research has demonstrated that derivatives similar to this compound exhibit significant insecticidal activity against pests such as Oncopeltus fasciatus . This suggests potential applications in agricultural pest management.

The biological effects of this compound are believed to be mediated through:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular functions.

- Influence on Gene Expression : It may also affect gene expression profiles associated with various biological processes, including apoptosis and cell cycle regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Benzoate | Simple benzoate | Limited biological activity |

| Nicotinamide Derivatives | Similar isonicotinamido moiety | Various pharmacological effects |

| Methyl 2-Methoxybenzoate | Contains methoxy group | Antimicrobial properties |

This compound stands out due to its combination of structural features that confer specific biological activities not present in simpler analogs.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for methyl 2-(2-(cyclopropylmethoxy)-N-methylisonicotinamido)benzoate?

- Methodological Answer : Prioritize modular synthetic strategies, such as coupling the isonicotinamide and benzoate moieties via amide bond formation. Select precursors like 2-(cyclopropylmethoxy)isonicotinic acid derivatives and methyl 2-aminobenzoate. Reaction conditions (e.g., coupling agents like EDCI/HOBt) must balance yield and purity. Purification via column chromatography with gradient elution is recommended to isolate intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : Use NMR to verify substituent integration (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, aromatic protons in the benzoate and isonicotinamide rings). NMR identifies carbonyl groups (amide C=O at ~165–170 ppm, ester C=O at ~170–175 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What preliminary assays are used to assess the biological activity of this compound?

- Methodological Answer : Conduct in vitro assays such as enzyme inhibition (e.g., kinase or protease panels) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC calculations) .

Q. Which reagents are critical for synthesizing the cyclopropylmethoxy moiety?

- Methodological Answer : Cyclopropane derivatives (e.g., cyclopropylmethyl bromide) are essential. Optimize reaction conditions (e.g., base selection: KCO in DMF) for nucleophilic substitution on the hydroxylated isonicotinamide precursor. Monitor progress via TLC with UV visualization .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves, and employ chemical-compatible PPE. Store the compound in airtight containers under inert gas (N or Ar) to prevent hydrolysis. Follow waste disposal guidelines for amides and aromatic esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell line variability, buffer pH). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference NMR or HPLC purity data to rule out batch variability .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust solvent polarity (e.g., switch from DMF to THF) or catalyst loading (e.g., Pd/C for hydrogenation). Implement flow chemistry for exothermic reactions to improve control and reproducibility .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with cryo-EM or X-ray structures of target proteins. Validate predictions using alanine scanning mutagenesis and binding free energy calculations (MM/PBSA). Compare results with experimental SAR data .

Q. What mechanistic insights explain the reactivity of the N-methylamide group in further derivatization?

- Methodological Answer : Investigate the electron-withdrawing effect of the amide carbonyl on adjacent groups via Hammett plots. Use -labeled analogs to track reactivity in SNAr or cross-coupling reactions. DFT calculations (e.g., NBO analysis) can quantify charge distribution .

Q. What methodologies are used to study the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Administer the compound via IV/oral routes in rodents and collect plasma samples at timed intervals. Quantify concentrations using LC-MS/MS. Calculate parameters (e.g., , ) with non-compartmental analysis (Phoenix WinNonlin). Correlate with in vitro metabolic stability assays (e.g., microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.